molecular formula C17H22N2O3 B8503085 N-(1-methylhexyl)-2-phthalimidoacetamide

N-(1-methylhexyl)-2-phthalimidoacetamide

Cat. No. B8503085
M. Wt: 302.37 g/mol
InChI Key: ZUJAYOZGZBEPDY-UHFFFAOYSA-N
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Patent
US04277498

Procedure details

A solution of hydrazine hydrate (1.14 g; 22.8 mmol) and N-(1-methylhexyl)-2-phthalimidoacetamide (6.9 g; 22.8 mmol) in ethanol (50ml) was heated under reflux for 1 hour. It was then cooled to room temperature and evaporated in vacuo (Buchi, r.t.; then oil-pump, 0.5 mm/r.t./10 min.). The resultant semi-solid mixture was treated with dilutesulphuric acid (0.5 N; 85 ml) pre-cooled to 5°. The mixture was cooled to 0°, filtered and the precipitate mixed with more of the acid (2 N; 3×20 ml). The filtrate was kept in the refrigerator overnight and then filtered once more. After basification with sodium hydroxide solution (5 N; 40 ml), the mixture was extracted with dichloromethane (3×50 ml), the extracts dried (sodium sulphate) and evaporated in vacuo. The resultant oil was dried at 0.5 mm./r.t./0.5 h. T.l.c. (silica; chloroform:methanol: 3:2): 1 major spot, Rf. ca 0.5. I.v. and n.m.r. spectra were consistent with the structure. The product was purified as its hydrogen succinate.
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.NN.[CH3:4][CH:5]([NH:11][C:12](=[O:25])[CH2:13][N:14]1C(=O)C2=CC=CC=C2C1=O)[CH2:6][CH2:7][CH2:8][CH2:9][CH3:10]>C(O)C>[NH2:14][CH2:13][C:12]([NH:11][CH:5]([CH3:4])[CH2:6][CH2:7][CH2:8][CH2:9][CH3:10])=[O:25] |f:0.1|

Inputs

Step One
Name
Quantity
1.14 g
Type
reactant
Smiles
O.NN
Name
Quantity
6.9 g
Type
reactant
Smiles
CC(CCCCC)NC(CN1C(C=2C(C1=O)=CC=CC2)=O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo (Buchi, r.t.
CUSTOM
Type
CUSTOM
Details
oil-pump, 0.5 mm/r.t./10 min.
Duration
10 min
ADDITION
Type
ADDITION
Details
The resultant semi-solid mixture was treated with dilutesulphuric acid (0.5 N; 85 ml)
TEMPERATURE
Type
TEMPERATURE
Details
pre-cooled to 5°
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0°
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
the precipitate mixed with more of the acid (2 N; 3×20 ml)
CUSTOM
Type
CUSTOM
Details
was kept in the refrigerator overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered once more
EXTRACTION
Type
EXTRACTION
Details
After basification with sodium hydroxide solution (5 N; 40 ml), the mixture was extracted with dichloromethane (3×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extracts dried (sodium sulphate)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The resultant oil was dried at 0.5 mm
CUSTOM
Type
CUSTOM
Details
r.t./0.5 h
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
The product was purified as its hydrogen succinate

Outcomes

Product
Name
Type
Smiles
NCC(=O)NC(CCCCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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